molecular formula C16H16Br2ClNO3 B1424716 Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-66-3

Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1424716
CAS RN: 1354487-66-3
M. Wt: 465.6 g/mol
InChI Key: HXRYZFNJMKUHAQ-JZKFLRDJSA-N
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Description

“Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also contains a naphthyl group, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyrrolidine derivative with a naphthyl derivative. The exact synthesis process would depend on the specific substituents on these rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyrrolidine and naphthyl groups. The stereochemistry at the 2 and 4 positions of the pyrrolidine ring would also add to the complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific substituents on the pyrrolidine and naphthyl rings. The presence of the bromine atoms on the naphthyl ring could make it susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and naphthyl groups, as well as the bromine atoms and the methyl ester group .

Scientific Research Applications

1. Enantioselective Catalysis

Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is related to compounds that have shown potential in enantioselective catalysis. For instance, similar axially dissymmetric pyrroles and pyrocolls have been synthesized, which effectively catalyzed the enantioselective addition of diethylzinc to aromatic aldehydes (Furusho, Tsunoda, & Aida, 1996).

2. Structural Studies and Tautomerism

Research has also been conducted on structurally related enaminones, revealing insights into their tautomerism and intramolecular hydrogen bonding. This research is significant in understanding the molecular behavior of similar compounds (Brbot-Šaranović, Pavlović, Vrdoljak, & Cindrić, 2001).

3. Synthesis of Derivatives

Studies have focused on synthesizing derivatives of related naphthyridines, which helps in understanding the potential synthetic routes and applications of similar compounds (Balogh, Hermecz, Simon, & Pusztay, 2009).

4. Antimicrobial Activity

Certain derivatives of related pyrimidine compounds have been evaluated for their antimicrobial properties. This suggests potential research pathways for examining the antimicrobial properties of related compounds, including this compound (Shastri & Post, 2019).

5. Photoinitiation Properties

Related compounds have been studied for their potential as photoinitiators in polymerization processes. This research could guide the exploration of similar applications for this compound (Dereli, Cakmak, & Doğruyol, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without more specific information, it’s difficult to predict how this compound might interact with biological systems .

Safety and Hazards

As with any chemical compound, handling “Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions involving this compound would likely depend on its intended use. It could potentially be of interest in the field of medicinal chemistry, given the presence of the biologically active pyrrolidine and naphthyl groups .

properties

IUPAC Name

methyl (2S,4S)-4-(1,6-dibromonaphthalen-2-yl)oxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br2NO3.ClH/c1-21-16(20)13-7-11(8-19-13)22-14-5-2-9-6-10(17)3-4-12(9)15(14)18;/h2-6,11,13,19H,7-8H2,1H3;1H/t11-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRYZFNJMKUHAQ-JZKFLRDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Br2ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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